An In-depth Technical Guide to the Molecular Structure of N-(4-bromobenzyl)-tert-butylamine
An In-depth Technical Guide to the Molecular Structure of N-(4-bromobenzyl)-tert-butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-bromobenzyl)-tert-butylamine is a secondary amine that is emerging as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a brominated aromatic ring and a sterically hindering tert-butyl group, offers a unique combination of properties for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure of N-(4-bromobenzyl)-tert-butylamine, including its synthesis, detailed structural elucidation through spectroscopic methods, and its potential applications in pharmaceutical research, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Structure
N-(4-bromobenzyl)-tert-butylamine, with the chemical formula C₁₁H₁₆BrN, possesses a molecular weight of approximately 242.16 g/mol [1]. The structure consists of a 4-bromobenzyl group attached to the nitrogen atom of a tert-butylamine moiety. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization via cross-coupling reactions, while the bulky tert-butyl group can influence the molecule's conformation and binding properties.
| Property | Value | Source |
| IUPAC Name | N-((4-bromophenyl)methyl)-2-methylpropan-2-amine | PubChem[1] |
| CAS Number | 87384-76-7 | PubChem[1] |
| Molecular Formula | C₁₁H₁₆BrN | PubChem[1] |
| Molecular Weight | 242.16 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C)NCC1=CC=C(C=C1)Br | PubChem[1] |
Synthesis of N-(4-bromobenzyl)-tert-butylamine
The synthesis of N-(4-bromobenzyl)-tert-butylamine can be efficiently achieved through two primary synthetic routes: reductive amination and direct alkylation. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
Method 1: Reductive Amination of 4-bromobenzaldehyde with tert-butylamine
This is a widely used and generally high-yielding one-pot reaction. The process involves the initial formation of an imine or iminium ion from the reaction of 4-bromobenzaldehyde and tert-butylamine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the aldehyde.
Experimental Protocol:
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To a stirred solution of 4-bromobenzaldehyde (1.0 eq) and tert-butylamine (1.2 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A mild exotherm may be observed.
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Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to afford pure N-(4-bromobenzyl)-tert-butylamine.
Method 2: N-Alkylation of tert-butylamine with 4-bromobenzyl bromide
This method involves the direct alkylation of tert-butylamine with 4-bromobenzyl bromide. A base is typically required to neutralize the hydrobromic acid formed during the reaction. Due to the potential for over-alkylation, careful control of stoichiometry and reaction conditions is necessary.
Experimental Protocol:
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Dissolve tert-butylamine (2.0 eq) in a suitable solvent such as acetonitrile or DMF.
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Add a non-nucleophilic base such as potassium carbonate (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq).
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To this stirred mixture, add a solution of 4-bromobenzyl bromide (1.0 eq) in the same solvent dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
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Once the starting material is consumed, filter off any inorganic salts.
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Remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Structural Elucidation
The molecular structure of N-(4-bromobenzyl)-tert-butylamine can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy:
Experimental ¹H NMR data for N-(4-bromobenzyl)-tert-butylamine has been reported[2]. The spectrum, typically run in CDCl₃, would exhibit the following characteristic signals:
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Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), each integrating to 2H. The doublet at a higher chemical shift corresponds to the protons ortho to the bromine atom, while the other doublet represents the protons meta to the bromine. The coupling constant for these doublets would be in the range of 8-9 Hz, characteristic of ortho-coupling on a benzene ring. A reported spectrum shows these as doublets at δ 7.43 and 7.21 ppm (J = 8.3 Hz)[2].
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Benzyl Protons: A singlet integrating to 2H in the range of δ 3.6-3.8 ppm, corresponding to the methylene (-CH₂-) protons of the benzyl group. A reported value is a doublet at δ 3.65 ppm (J = 7.8 Hz)[2].
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tert-Butyl Protons: A sharp singlet integrating to 9H in the upfield region (δ 1.1-1.3 ppm), corresponding to the nine equivalent methyl protons of the tert-butyl group. A reported value is a singlet at δ 1.18 ppm[2].
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Amine Proton: A broad singlet integrating to 1H, corresponding to the N-H proton. Its chemical shift can vary depending on concentration and solvent but is typically found between δ 0.8-2.0 ppm. A reported value is a broad triplet at δ 0.89 ppm[2].
| Protons | Chemical Shift (δ, ppm) (Experimental)[2] | Multiplicity | Integration |
| Aromatic (ortho to Br) | 7.43 | Doublet | 2H |
| Aromatic (meta to Br) | 7.21 | Doublet | 2H |
| Benzyl (-CH₂-) | 3.65 | Doublet | 2H |
| tert-Butyl (-C(CH₃)₃) | 1.18 | Singlet | 9H |
| Amine (-NH-) | 0.89 | Broad Triplet | 1H |
¹³C NMR Spectroscopy:
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on related structures and general chemical shift principles, the following signals are expected:
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Aromatic Carbons: Six signals in the aromatic region (δ 120-145 ppm). The carbon attached to the bromine atom (C-Br) would appear around δ 120-125 ppm. The quaternary aromatic carbon attached to the benzyl group would be observed around δ 140-145 ppm. The remaining four CH carbons of the aromatic ring will also be in this region.
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Benzyl Carbon: A signal for the benzylic methylene carbon (-CH₂-) is expected around δ 46-48 ppm. A reported value is 46.6 ppm[2].
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tert-Butyl Carbons: Two signals for the tert-butyl group. The quaternary carbon (-C(CH₃)₃) would appear around δ 50-52 ppm, and the methyl carbons (-CH₃) would give a signal around δ 28-30 ppm. A reported value for the quaternary carbon is 50.7 ppm, and for the methyl carbons is 29.2 ppm[2].
| Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[2] |
| Aromatic (C-Br) | 120-125 | Not explicitly assigned |
| Aromatic (CH) | 128-132 | Not explicitly assigned |
| Aromatic (C-CH₂) | 140-145 | Not explicitly assigned |
| Benzyl (-CH₂-) | 46-48 | 46.6 |
| tert-Butyl (quaternary C) | 50-52 | 50.7 |
| tert-Butyl (-CH₃) | 28-30 | 29.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. For N-(4-bromobenzyl)-tert-butylamine, the following characteristic absorption bands are expected:
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N-H Stretch: A single, weak to medium absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine N-H stretch[3][4].
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C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl and tert-butyl groups) will be observed just below 3000 cm⁻¹.
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C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
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C-N Stretch: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1335 cm⁻¹ range[4].
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C-Br Stretch: A band in the far-infrared region, typically between 500 and 600 cm⁻¹, can be attributed to the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 242 for the ⁷⁹Br isotope and m/z = 244 for the ⁸¹Br isotope, in approximately a 1:1 ratio).
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Major Fragmentation Pathways: A common fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom[3]. For N-(4-bromobenzyl)-tert-butylamine, this could lead to the loss of a methyl radical from the tert-butyl group to form a stable iminium ion. Another significant fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of the 4-bromobenzyl cation (m/z = 169/171).
Applications in Drug Development
N-(4-bromobenzyl)-tert-butylamine is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is particularly notable in the design of PROTACs.
PROTACs are bifunctional molecules that can induce the degradation of specific target proteins within a cell. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.
The N-(4-bromobenzyl)-tert-butylamine moiety can be incorporated into the linker region of PROTACs. The secondary amine provides a point of attachment for further chemical modifications, and the 4-bromophenyl group can be used in cross-coupling reactions to elaborate the linker structure or to attach one of the protein-binding ligands. The steric bulk of the tert-butyl group can also play a role in optimizing the conformation and ternary complex formation of the PROTAC with the target protein and the E3 ligase.
Conclusion
N-(4-bromobenzyl)-tert-butylamine is a synthetically accessible and structurally interesting molecule. Its well-defined spectroscopic signature allows for its unambiguous identification and characterization. The presence of multiple reactive sites and a sterically demanding substituent makes it a valuable tool for medicinal chemists, particularly in the rational design of targeted therapeutics like PROTACs. As the field of targeted protein degradation continues to expand, the utility of such versatile building blocks is expected to grow, paving the way for the development of novel and effective treatments for a range of diseases.
References
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Imine Hydrogenation by Alkylaluminum Catalysts. The Royal Society of Chemistry. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
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(4-Bromobenzyl)tert-butylamine. PubChem. [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
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IR: amines. University of Calgary. [Link]
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Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
